N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetphosphodiesterase enzymes and have shown antibacterial activity . These targets play crucial roles in cellular signaling and bacterial growth, respectively.
Mode of Action
Based on the structure and the activities of similar compounds, it can be inferred that it might interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it can be inferred that it might affect pathways related tocellular signaling (in the case of phosphodiesterase inhibition) and bacterial growth (in the case of antibacterial activity) .
Result of Action
Based on its potential targets, it can be inferred that it might lead to changes in cellular signaling and bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the cyano and dimethylaminoethyl groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylaminoethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano and dimethylaminoethyl groups, along with the benzothiazole core, contributes to its potential as a versatile compound in various research applications .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S.ClH/c1-24(2)10-11-25(19(26)14-6-4-13(12-22)5-7-14)20-23-17-16(27-3)9-8-15(21)18(17)28-20;/h4-9H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHBJXLEKRAHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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